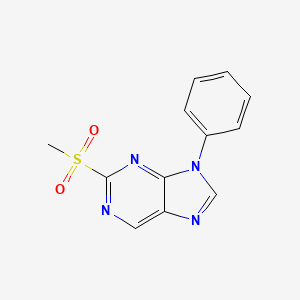
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This generates 3-amino-2-propylthietane 1,1-dioxide, which can then be methylated using methyl iodide and subjected to Hofmann elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium phenolate or thiophenolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In antidepressant applications, it may modulate neurotransmitter levels by interacting with specific receptors or enzymes involved in neurotransmitter metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane core structure and exhibit similar chemical reactivity and applications.
2-Aminothiazoles: These compounds have a similar sulfur-containing heterocyclic structure and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-((3-Methylpyridin-2-yl)amino)thietane 1,1-dioxide is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
N-(1,1-dioxothietan-3-yl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-7-3-2-4-10-9(7)11-8-5-14(12,13)6-8/h2-4,8H,5-6H2,1H3,(H,10,11) |
Clave InChI |
IOROTWFMFMQMAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


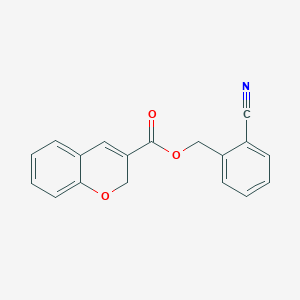
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
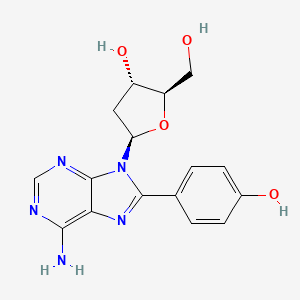
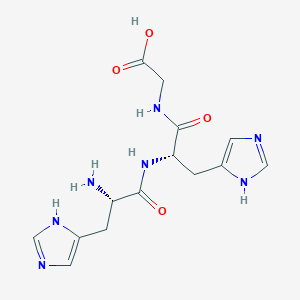
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)


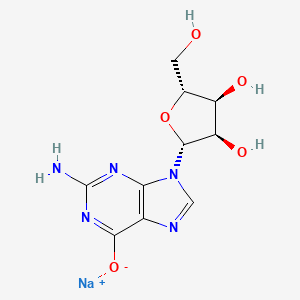
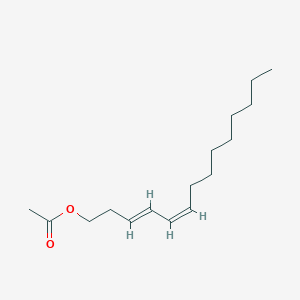

![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
